A Technical Guide to the Core Structure of Picolinohydrazide
A Technical Guide to the Core Structure of Picolinohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of picolinohydrazide. Picolinohydrazide, also known as pyridine-2-carbohydrazide, is a heterocyclic organic compound that serves as a crucial building block and ligand in medicinal and coordination chemistry. Its unique structure, featuring a pyridine ring linked to a hydrazide moiety, imparts versatile chelating properties, making it a subject of interest in the development of novel therapeutic agents and catalytic systems.[1]
Core Structure and Chemical Identity
Picolinohydrazide is structurally characterized by a hydrazide group (-CONHNH₂) attached to the C-2 position of a pyridine ring.[1] This arrangement of nitrogen and oxygen donor atoms allows it to form stable complexes with various metal ions.[1] The molecule is achiral and possesses a planar pyridine ring.[2]
Table 1: Chemical Identifiers for Picolinohydrazide
| Identifier | Value |
| IUPAC Name | pyridine-2-carbohydrazide[3] |
| CAS Number | 1452-63-7[4] |
| Molecular Formula | C₆H₇N₃O[2][4] |
| SMILES | NNC(=O)c1ccccn1[4] |
| InChI Key | BAQLNPIEFOYKNB-UHFFFAOYSA-N[2][3] |
| Synonyms | 2-Pyridinecarboxylic acid hydrazide, Picolinic Acid Hydrazide, 2-Isoniazid[3] |
Physicochemical Properties
Picolinohydrazide exists as a white to off-white crystalline solid or powder at room temperature. A summary of its key quantitative physicochemical properties is provided below.
Table 2: Physicochemical Data for Picolinohydrazide
| Property | Value |
| Molecular Weight | 137.14 g/mol [2] |
| Physical Form | Crystalline Solid / Powder |
| Color | White to Off-White |
| Melting Point | 95 - 100 °C[5] |
| Density | ~1.244 g/cm³ |
| pKa (Predicted) | 11.29 ± 0.10 |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis and Characterization
The most common and straightforward method for synthesizing picolinohydrazide is through the reaction of a picolinic acid ester, typically ethyl picolinate, with hydrazine hydrate.[1][6] This nucleophilic acyl substitution reaction is efficient and widely adopted.[1]
Experimental Protocol: Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of picolinohydrazide.
Materials:
-
Ethyl pyridine-2-carboxylate (ethyl picolinate) (977.4 g)
-
Anhydrous hydrazine (230 g, 228 mL)
-
Anhydrous ethanol (1750 mL)
-
Anhydrous ether
-
5-L three-necked flask equipped with a reflux condenser and stirrer
Procedure: [5]
-
Charge the 5-L flask with a solution of ethyl pyridine-2-carboxylate in anhydrous ethanol.
-
While stirring, add anhydrous hydrazine to the solution over a period of 10-15 minutes. Note that the reaction is exothermic.
-
Once the addition is complete, heat the solution to reflux and maintain stirring for 5 hours.
-
After the reflux period, allow the reaction mixture to cool and continue stirring at room temperature overnight, during which the product will crystallize out of the solution.
-
Collect the crystalline product by filtration.
-
Wash the filter cake first with a portion of anhydrous ethanol and then with anhydrous ether.
-
Air-dry the final product to yield picolinohydrazide. The expected melting point of the product is in the range of 95-100°C.[5]
Characterization Methods
Confirmation of the synthesized picolinohydrazide structure is typically achieved using a combination of standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic peaks include N-H stretching vibrations for the amine and amide groups, a C=O stretching vibration for the carbonyl group, and vibrations corresponding to the aromatic pyridine ring.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazide moiety (-NHNH₂). The number of signals, their chemical shifts, and splitting patterns are used to confirm the precise connectivity of the structure.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of picolinohydrazide (137.14 g/mol ).[7]
Biological Context and Applications
Picolinohydrazide and its derivatives are of significant interest in drug development and materials science.
-
Coordination Chemistry: Due to its capacity as a chelating agent, picolinohydrazide is extensively used as a ligand to synthesize metal complexes. These complexes have been investigated for potential applications in catalysis.[1][6]
-
Pharmaceutical Synthesis: The picolinohydrazide scaffold is a precursor in the synthesis of more complex molecules, including various hydrazone derivatives.[1] These derivatives have been evaluated for a wide range of biological activities, including potential anticancer, antibacterial, and antifungal properties.[1]
-
Isoniazid Isomer: Picolinohydrazide is a structural isomer of the well-known anti-tuberculosis drug isoniazid (pyridine-4-carbohydrazide). It is sometimes considered a potential impurity in the synthesis of isoniazid.[3][8] The study of such isomers is critical for ensuring the purity and safety of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. Picolinohydrazide | C6H7N3O | CID 255881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 1452-63-7 | Picolinohydrazide [synthonix.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lehigh.edu [lehigh.edu]
- 8. researchgate.net [researchgate.net]
